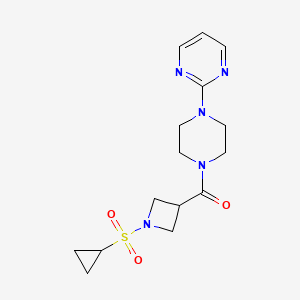
1-(4-Fluorophenyl)-4-(thian-4-yl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluorophenyl)-4-(thian-4-yl)piperazine, also known as 4-Fluoromethamphetamine (4-FMA), is a synthetic drug that belongs to the amphetamine class. It is a potent stimulant that affects the central nervous system and has been used for scientific research purposes. The chemical structure of 4-FMA is similar to other amphetamines, such as methamphetamine and MDMA.
Wirkmechanismus
The mechanism of action of 4-FMA is similar to other amphetamines. It works by increasing the release of neurotransmitters, such as dopamine, norepinephrine, and serotonin, in the brain. This leads to increased activity in the central nervous system and produces the stimulant effects of the drug.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-FMA are similar to other amphetamines. It increases heart rate, blood pressure, and body temperature. It also causes the release of glucose and fatty acids from stored energy sources. 4-FMA can lead to dehydration, muscle breakdown, and other adverse effects if used improperly.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-FMA in lab experiments include its potency and selectivity for certain neurotransmitter systems. It can also be used to study the effects of amphetamines on specific brain regions and circuits. However, the limitations of using 4-FMA in lab experiments include its potential for abuse and toxicity. It is important to use caution when handling and using this substance in a laboratory setting.
Zukünftige Richtungen
There are several future directions for research on 4-FMA. One area of interest is the development of new treatments for disorders that affect neurotransmitter systems, such as depression and anxiety. Another area of interest is the study of the long-term effects of amphetamine use on the brain and behavior. Additionally, there is a need for further research into the potential therapeutic uses of 4-FMA and other amphetamines. Overall, continued research on 4-FMA and other amphetamines will provide valuable insights into the functioning of the central nervous system and may lead to the development of new treatments for neurological and psychiatric disorders.
Synthesemethoden
The synthesis of 4-FMA involves the reaction of 4-fluorobenzaldehyde with thian-4-ylmagnesium bromide, followed by the addition of piperazine. The resulting product is purified through recrystallization and column chromatography. The synthesis of 4-FMA is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
4-FMA has been used in scientific research to study its effects on the central nervous system. It has been found to have similar effects to other amphetamines, such as increased alertness and euphoria. 4-FMA has also been used to study the effects of amphetamines on neurotransmitters, such as dopamine and serotonin.
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-4-(thian-4-yl)piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2S/c16-13-1-3-14(4-2-13)17-7-9-18(10-8-17)15-5-11-19-12-6-15/h1-4,15H,5-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IACMDFDBTFTIMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1N2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-4-(thian-4-yl)piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{2,7-Diazaspiro[3.5]nonan-2-yl}ethan-1-one hydrochloride](/img/structure/B2392378.png)
![7-Phenoxy-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B2392379.png)




![3-[(2-Methylpropan-2-yl)oxymethyl]piperidine;hydrochloride](/img/structure/B2392387.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-tosylbutanamide hydrochloride](/img/structure/B2392388.png)

![4-methyl-1-((4-vinylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2392392.png)


